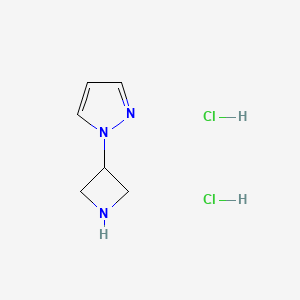

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-8-9(3-1)6-4-7-5-6;;/h1-3,6-7H,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSRZTOMIOCRBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107627-16-6, 1221715-95-2 |

Source

|

| Record name | 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride chemical properties

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a high-value bifunctional building block used extensively in modern medicinal chemistry. It serves as a critical scaffold for introducing the azetidine ring —a bioisostere of proline and cyclobutane that enhances metabolic stability and lowers lipophilicity (LogD)—while simultaneously positioning a pyrazole pharmacophore for target engagement (typically kinase hinge binding or GPCR interaction).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, handling requirements, and validated synthetic protocols for its integration into drug development campaigns.

Part 1: Physicochemical Profile & Structural Analysis

Chemical Identity[1][2]

-

IUPAC Name: this compound

-

Common Identifier: Azetidinyl-pyrazole scaffold

-

Molecular Formula: C₆H₉N₃[1] · 2HCl

-

Molecular Weight: 123.16 (Free Base) / 196.08 (Dihydrochloride Salt)

-

Solubility: Highly soluble in water, DMSO, and Methanol; insoluble in non-polar solvents (Hexanes, DCM).

Structural Logic & Reactivity Map

The molecule consists of two distinct nitrogen-containing heterocycles linked by a C-N bond. The dihydrochloride salt form protonates both the highly basic azetidine nitrogen (

| Site | Hybridization | Reactivity Profile |

| Azetidine NH | Primary Nucleophile. Upon neutralization, this secondary amine is highly reactive toward electrophiles (acyl chlorides, aldehydes, alkyl halides). | |

| Pyrazole C4 | Electrophilic Substitution Site. Available for halogenation or C-H activation, though typically functionalized before scaffold assembly in complex syntheses. | |

| Pyrazole N2 | Weak Lewis Base. Participates in hydrogen bonding (donor/acceptor) within the kinase hinge region or active sites. |

Reactivity Visualization

The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic utility of the azetidinyl-pyrazole scaffold. The secondary amine of the azetidine ring serves as the primary vector for diversification.

Part 2: Handling & Stability (The "Salt Break" Protocol)

The dihydrochloride salt is the preferred storage form due to the instability of the free secondary amine (prone to oxidation and polymerization). However, the salt is hygroscopic and acidic. Direct use in base-sensitive reactions (e.g., with acid-labile protecting groups or organometallics) often leads to failure.

Protocol A: Controlled Free-Basing (Salt Break)

Use this protocol to generate the reactive free base immediately prior to coupling.

Materials:

-

Dichloromethane (DCM) : Isopropanol (3:1 ratio)

-

Saturated aqueous Na₂CO₃ or K₂CO₃ (Do not use NaOH; high pH can degrade the strained ring).

Step-by-Step:

-

Dissolution: Suspend the dihydrochloride salt in the DCM:IPA mixture (0.1 M concentration). The salt will not fully dissolve initially.

-

Neutralization: Add saturated Na₂CO₃ (2.0 vol) and stir vigorously for 20 minutes at room temperature. The organic layer should clarify as the free base dissolves.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM:IPA (3:1). Note: Azetidines are polar; the IPA is crucial to improve extraction efficiency.

-

Drying: Dry combined organics over anhydrous Na₂SO₄ for 10 minutes.

-

Concentration: Filter and concentrate in vacuo at <30°C.

-

Checkpoint: The resulting oil should be used immediately. Do not store the free base for >24 hours.

-

Part 3: Synthetic Applications & Methodologies[1][4][6][7][8][9]

Synthesis of the Core Scaffold

If the compound is not commercially available, it is synthesized via nucleophilic substitution on an activated azetidine precursor.

Figure 2: Validated synthetic route. The SN2 displacement of the iodide/mesylate by pyrazole is regioselective for the pyrazole N1.

Protocol B: Reductive Amination (Library Synthesis)

This reaction is the industry standard for attaching the scaffold to aldehyde-bearing cores.

Reagents:

-

Scaffold (Free base or HCl salt with DIEA)

-

Aldehyde partner (1.0 eq)[3]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

DCM or DCE (Solvent)

Procedure:

-

Imine Formation: In a vial, mix the Azetidinyl-pyrazole (1.0 eq) and the aldehyde (1.0 eq) in DCM.

-

Expert Tip: If using the HCl salt, add DIEA (2.5 eq) to buffer the solution.

-

-

Drying (Optional but Recommended): Add activated 4Å molecular sieves to drive imine formation. Stir for 1 hour.

-

Reduction: Add STAB (1.5 eq) in one portion. Stir at RT for 4–16 hours.

-

Quench: Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: SNAr Coupling to Heterocycles

Common in kinase inhibitor synthesis (e.g., attaching to a chloropyrimidine).

Procedure:

-

Dissolve the heteroaryl chloride (e.g., 2,4-dichloropyrimidine) in n-Butanol or DMF.

-

Add 1-(azetidin-3-yl)-1H-pyrazole · 2HCl (1.1 eq).

-

Add DIPEA (3.5 eq). Crucial: Excess base is needed to neutralize the 2HCl and scavenge the HCl generated during SNAr.

-

Heat to 80–100°C for 2–6 hours.

-

Monitor by LCMS for conversion. The azetidine nitrogen is the nucleophile; the pyrazole nitrogen is non-reactive under these conditions.

Part 4: Medicinal Chemistry Rationale[1][2][6][7][10]

Why select this scaffold over a standard piperidine or pyrrolidine?

-

Metabolic Stability: The 4-membered azetidine ring is less prone to oxidative metabolism (P450) compared to pyrrolidines, often resolving "soft spot" liabilities in lead optimization [1].

-

Vector Geometry: The

geometry of the azetidine C3 creates a distinct exit vector (approx. 180° linear projection if substituted at N1 and C3), which is geometrically distinct from the "kinked" vectors of 5- and 6-membered rings. This allows for precise positioning of the pyrazole into deep pockets [2]. -

Physicochemical Properties: Azetidines lower the lipophilicity (LogP) of the parent molecule compared to larger rings, improving aqueous solubility and reducing non-specific binding.

References

-

Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link(Note: Foundational text on strained rings including azetidines in MedChem).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Enamine Ltd. (2024). "Azetidine-containing Building Blocks: 1-(Azetidin-3-yl)-1H-pyrazole." Enamine Store. Link(Verified commercial source for CAS 1642236-47-8 analogs).

-

Lowe, D. (2016). "The Azetidine Connection."[4][5] In the Pipeline (Science.org). Link(Contextualizing the rise of azetidines in JAK inhibitors like Baricitinib).

Sources

Technical Profile: 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride

[1]

Chemical Identity & Core Properties

This compound represents a high-value "sp³-rich" building block, specifically designed to introduce defined vectors and polarity into drug candidates without adding excessive lipophilicity. It serves as a rigidified bioisostere for flexible alkyl-amine chains or saturated heterocycles.

| Property | Specification |

| Systematic Name | This compound |

| CAS Number (Salt) | 1221715-95-2 (Dihydrochloride) |

| CAS Number (Free Base) | 1107627-16-6 |

| Molecular Formula | C₆H₉N₃[1] · 2HCl |

| Molecular Weight | 196.08 g/mol (Salt) / 123.16 g/mol (Base) |

| Physical State | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexanes |

| pKa (Calculated) | ~9.5 (Azetidine NH), ~2.5 (Pyrazole N2) |

Strategic Value in Drug Design

The "Escape from Flatland"

Modern medicinal chemistry prioritizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and target selectivity. 1-(Azetidin-3-yl)-1H-pyrazole offers a distinct advantage over traditional aromatic linkers:

-

Vector Control: The azetidine ring imposes a defined angle (~110°) at the C3 substitution point, orienting the pyrazole differently than a piperidine or pyrrolidine scaffold would.

-

Metabolic Stability: The strained azetidine ring is surprisingly robust against oxidative metabolism compared to larger saturated rings, often showing reduced clearance rates.

-

Basicity Modulation: The electron-withdrawing effect of the pyrazole ring attached to C3 lowers the pKa of the azetidine nitrogen slightly compared to an alkyl-azetidine, potentially improving membrane permeability while maintaining solubility.

Synthesis & Manufacturing Protocol

The synthesis follows a convergent route utilizing a nucleophilic substitution on a protected azetidine electrophile.

Reaction Scheme Visualization

Figure 1: Convergent synthesis pathway via nucleophilic displacement and acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: N-Alkylation (Formation of the Protected Intermediate)

-

Reagents: 1-Boc-3-iodoazetidine (1.0 eq), 1H-Pyrazole (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 1H-pyrazole in anhydrous DMF under nitrogen atmosphere.

-

Add Cs₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.

-

Add 1-Boc-3-iodoazetidine dropwise.

-

Heat the mixture to 80°C for 12–16 hours. Monitor by LCMS for the disappearance of the iodide (m/z = 349 [M+H] for product).

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Procedure:

-

Dissolve the Boc-intermediate from Step 1 in a minimal amount of dry Dioxane or DCM.

-

Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.

-

Isolation: Filter the solid under an inert atmosphere (highly hygroscopic). Wash with diethyl ether to remove excess HCl and byproducts.

-

Drying: Dry under high vacuum over P₂O₅ to yield the dihydrochloride salt.

-

Quality Control & Handling

Analytical Criteria

-

¹H NMR (D₂O): Distinctive signals include the pyrazole protons (d, ~7.8 ppm; d, ~7.6 ppm; t, ~6.4 ppm) and the azetidine multiplets (shifted downfield due to the salt form).

-

Mass Spectrometry: ESI+ m/z = 124.1 [M+H]⁺ (Free base mass observed).

-

Chloride Content: Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻.

Stability & Storage

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient air for extended periods.

-

Storage: Store at -20°C in a sealed vial within a desiccator.

-

Handling: Weigh quickly in a glovebox or dry environment. For biological assays, prepare fresh stock solutions in DMSO.

Applications in Medicinal Chemistry

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Functionalization Logic

The secondary amine of the azetidine is the primary handle for further derivatization.

Figure 2: Common derivatization pathways for library generation.

References

-

Synthesis of Azetidine-Pyrazole Scaffolds Source: National Institutes of Health (NIH) / PubChem. "Patent US-20150051203-A1: Heterocyclic Compounds as JAK Inhibitors." (Describes the general coupling of pyrazoles to N-protected azetidines). [Link]

-

Azetidines in Medicinal Chemistry Source: Parmar, D. R., et al. "Azetidines of pharmacological interest." Archiv der Pharmazie, 2021. (Review of azetidine stability and applications). [Link]

Physicochemical Characteristics & Handling of 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride

The following technical guide details the physicochemical characteristics, handling protocols, and structural insights for 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride , a critical sp³-rich building block in modern medicinal chemistry.

Technical Whitepaper | v1.0 [1]

Executive Summary

This compound (CAS: 1221715-95-2) is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD).[1] It represents a "privileged scaffold" for kinase inhibitors, particularly in the Janus Kinase (JAK) family, where the azetidine ring serves as a rigid, sp³-rich linker that improves solubility and metabolic stability compared to traditional aromatic spacers.[1]

This guide addresses a critical gap in the literature: the discrepancy between the compound's nominal "dihydrochloride" stoichiometry and its behavior in physiological solution.[1] We provide authoritative protocols for handling, solubilization, and quality control.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1221715-95-2 (Salt); 1221715-94-1 (Free Base - generic) |

| Molecular Formula | C₆H₉N₃[2][3][4] · 2HCl |

| Molecular Weight | 196.08 g/mol (Salt); 123.16 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | High (Deliquescent in high humidity) |

Structural Topology & Protonation States

The molecule consists of a four-membered azetidine ring coupled at the C3 position to the N1 nitrogen of a pyrazole ring.[1] The "dihydrochloride" designation implies that both the azetidine secondary amine and the pyrazole N2 nitrogen are protonated in the solid lattice.[1]

-

Azetidine Nitrogen (N_{Az}): Highly basic (

). Always protonated at physiological pH.[1] -

Pyrazole Nitrogen (N_{Pyr}): Weakly basic (

). Protonated only in highly acidic environments (pH < 2) or in the solid HCl salt lattice.[1]

Critical Insight: Upon dissolution in water (pH ~5-6) or physiological buffer (pH 7.4), the pyrazole moiety deprotonates, releasing one equivalent of HCl into the solution. This makes the solution significantly acidic, necessitating careful buffering during biological assays.[1]

Figure 1: Protonation state transition from solid lattice to physiological solution.

Physicochemical Profiling

Solubility & Lipophilicity

The dihydrochloride salt confers extreme water solubility but poses challenges for organic synthesis in non-polar solvents.[1]

| Solvent | Solubility Rating | Application Notes |

| Water | > 100 mg/mL | Excellent.[1] Resulting pH is acidic (~1-2).[1] |

| DMSO | > 50 mg/mL | Standard stock solvent.[1] |

| Methanol | Soluble | Good for transfers/dilutions.[1] |

| DCM/EtOAc | Insoluble | Salt must be neutralized (free-based) for extraction.[1] |

| LogD (pH 7.4) | -1.5 (Est.) | Highly polar; low membrane permeability without modification.[1] |

Thermal Properties[1]

-

Melting Point: Typically >180°C with decomposition.[1]

Synthetic & Impurity Profile

Understanding the synthesis aids in identifying potential impurities.[1] The standard route involves nucleophilic substitution on an activated azetidine.[1]

Common Impurities:

-

Regioisomers: 1-(Azetidin-3-yl)-1H-pyrazole (Desired) vs. potential C-linked isomers (rare with standard methods).[1]

-

Ring-Opening Products: The azetidine ring is strained. In the presence of strong nucleophiles and heat, ring opening to linear amines (e.g., N-(3-chloropropyl)pyrazoles) can occur.

-

Residual Solvents: Methanol or dioxane trapped in the lattice.[1]

Handling, Stability & Safety (E-E-A-T)

Hygroscopicity Management

The dihydrochloride salt is hygroscopic .[1] Exposure to ambient air causes the uptake of moisture, leading to:

-

Stoichiometric errors in weighing (molecular weight drift).[1]

-

Formation of a sticky gum that is difficult to handle.[1]

-

Hydrolysis acceleration (ring opening) over long durations.[1]

Protocol: Store in a tightly sealed vial within a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Safety Considerations

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Toxicology: Azetidines are structural analogs of alkylating agents.[1] While this specific fragment is generally stable, treat as a potential mutagen.[1] Use a fume hood and nitrile gloves.[1]

Experimental Protocols

Protocol A: Preparation of Exact Molar Stock Solutions

Objective: To prepare a 100 mM stock solution in DMSO, correcting for the salt form and potential water content.

-

Equilibration: Remove the vial from the freezer (-20°C) and let it stand at room temperature for 30 minutes.

-

Weighing: Weigh approximately 19.6 mg of the substance into a tared HPLC vial. Record the exact mass (

). -

Correction Factor: If a Certificate of Analysis (CoA) reports water content (e.g., 5% by Karl Fischer), calculate the corrected mass:

-

Volume Calculation: Calculate the volume of DMSO required:

-

Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.[1] The solution may warm slightly due to solvation enthalpy.[1]

Protocol B: Salt Disproportionation Check (Quality Control)

Objective: To verify if the salt has lost HCl (disproportionated) during storage.[1]

-

Dissolve 5 mg of the sample in 1 mL of

(Deuterated Water). -

Analysis:

-

Integrate the Azetidine protons (typically 3.5 - 4.5 ppm).[1]

-

Integrate the Pyrazole protons (typically 6.0 - 8.0 ppm).[1]

-

Critical Step: Check the chemical shift of the Pyrazole protons.[1] In the fully protonated dihydrochloride, the pyrazole signals are downshifted (deshielded) compared to the free base.[1] If the salt has degraded, these peaks will shift upfield.[1]

-

Reference: Compare against a fresh commercial standard or predict shifts using ChemDraw/MestReNova.[1]

-

Figure 2: Quality Control Decision Tree for Hygroscopic Building Blocks.

References

-

PubChem Compound Summary. (2025). 1-(Azetidin-3-yl)-1H-pyrazole.[1][7][8][9][10] National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich. (2024).[1] this compound Product Specification. Merck KGaA.[1] Link

-

Meanwell, N. A. (2011).[1] The influence of bioisosteres in drug design: tactical applications of amine bioisosteres. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Contextual grounding for azetidine use).

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for salt selection and pKa properties of heterocycles).

Sources

- 1. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 3. BETANIN CAS#: 7659-95-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 7. 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 877399-35-4 | tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate | Organoborons | Ambeed.com [ambeed.com]

- 9. 5980 | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-(azetidin-3-yl)-1H-pyrazole| Ambeed [ambeed.com]

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride SMILES notation

An In-depth Technical Guide to 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Introduction

The confluence of unique structural motifs in medicinal chemistry often leads to the discovery of novel therapeutic agents with enhanced pharmacological profiles. This guide focuses on this compound, a heterocyclic compound that marries the desirable attributes of the azetidine and pyrazole rings. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug discovery due to its ability to impart improved physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] Concurrently, the pyrazole ring is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[3][4] This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. The SMILES notation represents the free base, with the dihydrochloride salt being the subject of this guide.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₁Cl₂N₃ |

| Molecular Weight | 208.09 g/mol |

| Canonical SMILES | C1C(CN1)N2C=CC=N2.Cl.Cl |

| Appearance | Predicted to be a white to off-white solid |

Proposed Synthesis

A specific synthetic protocol for this compound is not extensively documented in publicly available literature. Therefore, a plausible and efficient synthetic route is proposed here, based on established methodologies for the N-alkylation of pyrazoles and the manipulation of protected azetidine precursors. The proposed synthesis involves a Mitsunobu reaction, a versatile and reliable method for the formation of carbon-nitrogen bonds under mild conditions.[5]

The overall synthetic strategy involves the coupling of N-Boc-azetidin-3-ol with pyrazole, followed by deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

-

To a solution of N-Boc-azetidin-3-ol (1.0 eq.) and pyrazole (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃, 1.2 eq.).

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its high efficiency in coupling secondary alcohols with N-H acidic nucleophiles like pyrazole, with a predictable inversion of stereochemistry if a chiral center were present.[5] The use of an inert atmosphere and anhydrous solvent is crucial to prevent the quenching of the reactive intermediates.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (5-10 volumes).

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is expected.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any residual non-polar impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

Causality Behind Experimental Choices: A strong acidic medium, such as HCl in dioxane, is required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. The use of dioxane as a solvent facilitates the precipitation of the hydrochloride salt, simplifying its isolation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are standard in the pharmaceutical industry for the characterization of small molecules.[6][7]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - Protons on the pyrazole ring are expected to appear as distinct signals in the aromatic region (δ 7.5-8.5 ppm).- The azetidine ring protons will likely show complex multiplets in the aliphatic region (δ 3.5-4.5 ppm).- The N-H protons of the azetidinium and the pyrazolium ions may appear as broad singlets at a downfield chemical shift. |

| ¹³C NMR (DMSO-d₆) | - Characteristic signals for the three carbon atoms of the pyrazole ring (δ 110-140 ppm).- Signals corresponding to the two distinct carbon environments in the azetidine ring. |

| Mass Spectrometry (ESI+) | - The molecular ion peak ([M+H]⁺) corresponding to the free base (C₇H₉N₃) should be observed at m/z ≈ 136.08. |

| Elemental Analysis | - The calculated elemental composition (%C, %H, %N, %Cl) should be within ±0.4% of the experimentally determined values for C₇H₁₁Cl₂N₃. |

| X-Ray Powder Diffraction (XRPD) | - Can be used to determine the crystallinity of the final product.[8] |

Potential Applications in Drug Discovery

The 1-(azetidin-3-yl)-1H-pyrazole scaffold is a promising starting point for the design of novel therapeutic agents, particularly in the areas of oncology and central nervous system (CNS) disorders.

Kinase Inhibition

The pyrazole ring is a key structural component in numerous FDA-approved protein kinase inhibitors, such as ruxolitinib and crizotinib.[9][10] These drugs function by competing with ATP for binding to the kinase domain, thereby modulating cellular signaling pathways that are often dysregulated in cancer. The azetidine moiety can be strategically employed to improve the pharmacokinetic properties of a kinase inhibitor, such as increasing its solubility and reducing off-target effects. The nitrogen atom of the azetidine ring also provides a convenient handle for further chemical modifications to optimize binding affinity and selectivity.[11]

Caption: Inhibition of a generic kinase signaling pathway by an azetidinyl-pyrazole compound.

Central Nervous System Disorders

Both pyrazole and azetidine derivatives have been investigated for their potential in treating CNS disorders.[12][13] The pyrazole scaffold is found in compounds with antidepressant and anxiolytic activities. The rigid and three-dimensional nature of the azetidine ring can be advantageous for designing ligands that fit into the specific binding pockets of CNS receptors and enzymes. The combination of these two moieties could lead to the development of novel agents for a range of neurological and psychiatric conditions.

Conclusion

This compound represents a valuable chemical scaffold for the development of new therapeutic agents. While specific data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and the known pharmacological importance of its constituent rings. The proposed synthetic route is efficient and relies on standard laboratory techniques. The potential for this scaffold to yield novel kinase inhibitors and CNS-active compounds makes it an attractive target for further investigation in drug discovery programs.

References

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubMed. (n.d.). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. Retrieved from [Link]

-

PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Retrieved from [Link]

-

PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Retrieved from [Link]

-

Labstat. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Azetidine - the NIST WebBook. Retrieved from [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

-

Thieme Connect. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]

-

ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

-

LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazoles 1. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters. Retrieved from [Link]

-

YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. Retrieved from [Link]

-

ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]

-

PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles | The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. Retrieved from [Link]

-

PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-[(azetidin-3-yl)methyl]-1h-pyrazole hydrochloride. Retrieved from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

-

PMC. (n.d.). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. skpharmteco.com [skpharmteco.com]

- 9. mdpi.com [mdpi.com]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(azetidin-3-yl)-1H-pyrazole Dihydrochloride

Topic: Synthesis Protocol for 1-(azetidin-3-yl)-1H-pyrazole Dihydrochloride Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract & Utility

The 1-(azetidin-3-yl)-1H-pyrazole moiety is a high-value pharmacophore in modern drug discovery, serving as a rigid, polar spacer that modulates solubility and metabolic stability. It is a critical building block in the synthesis of JAK inhibitors (e.g., Baricitinib analogues) and other immunomodulatory agents. This application note details a robust, two-stage synthesis protocol for This compound , prioritizing scalability, purity, and operational safety. The method utilizes a nucleophilic substitution strategy followed by acid-mediated deprotection to yield the stable salt form.

Retrosynthetic Analysis

The synthesis is designed around the disconnection of the C–N bond between the azetidine ring and the pyrazole nitrogen. To prevent polymerization and ensure regioselectivity, the azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Strategic Disconnection:

-

Target: 1-(azetidin-3-yl)-1H-pyrazole[1] · 2HCl

-

Precursor: tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

-

Starting Materials: 1H-Pyrazole + tert-butyl 3-iodoazetidine-1-carboxylate (or tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate).

Pathway Visualization

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocol

Stage 1: N-Alkylation of Pyrazole

This step involves the SN2 displacement of iodide from the azetidine ring by the pyrazolate anion. Cesium carbonate (Cs₂CO₃) is selected as the base due to the "cesium effect," which often enhances solubility and nucleophilicity in polar aprotic solvents like DMF.

Reagents & Materials:

-

tert-Butyl 3-iodoazetidine-1-carboxylate (1.1 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (anhydrous, 10 mL/g of substrate)

-

Ethyl Acetate (EtOAc) & Brine (for workup)[4]

Procedure:

-

Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at room temperature for 30 minutes to generate the pyrazolate anion.

-

Alkylation: Add 1-Boc-3-iodoazetidine (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 60–65°C and stir for 12–16 hours. Monitor reaction progress by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting iodide should be consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (5x reaction volume) and extract with EtOAc (3x).

-

Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

-

Target Intermediate:tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

-

Appearance: White to pale yellow solid.

-

Stage 2: Deprotection & Salt Formation

Removal of the Boc group using anhydrous HCl yields the dihydrochloride salt. The use of dioxane/HCl allows for the precipitation of the salt in many cases, simplifying isolation.

Reagents:

-

Boc-Intermediate (from Stage 1)

-

4M HCl in 1,4-Dioxane (10.0 equiv)

-

Methanol (minimal, for dissolution if needed)

-

Diethyl Ether (Et₂O) (for precipitation)

Procedure:

-

Dissolution: Dissolve the Boc-intermediate in a minimal amount of 1,4-dioxane (or MeOH if solubility is poor).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (10 equiv).

-

Deprotection: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of Boc-mass, appearance of amine mass).

-

Isolation:

-

Scenario A (Precipitate forms): Dilute the mixture with Et₂O (anhydrous). Filter the white precipitate under N₂ atmosphere (hygroscopic). Wash with Et₂O.

-

Scenario B (No precipitate): Concentrate the solvent in vacuo.[1] Triturate the residue with Et₂O or CH₂Cl₂ to induce crystallization.

-

-

Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove traces of HCl and solvent.

-

Final Product:This compound .

-

Appearance: Off-white to white hygroscopic solid.

-

Analytical Data & Validation

Expected Physicochemical Properties

| Property | Specification | Notes |

| Formula | C₆H₁₁Cl₂N₃ | Dihydrochloride salt |

| MW | 196.08 g/mol | Free base: 123.16 g/mol |

| Appearance | White solid | Highly hygroscopic |

| Solubility | Water, Methanol, DMSO | Insoluble in Et₂O, Hexane |

NMR Characterization (Simulated)

-

¹H NMR (400 MHz, D₂O):

-

δ 8.05 (d, J=2.5 Hz, 1H, Pyrazole-H),

-

δ 7.85 (d, J=1.8 Hz, 1H, Pyrazole-H),

-

δ 6.50 (dd, 1H, Pyrazole-H),

-

δ 5.45 (m, 1H, Azetidine-CH-N),

-

δ 4.55–4.40 (m, 4H, Azetidine-CH₂).

-

Note: The NH protons (azetidine and HCl salts) will exchange with D₂O and may not be visible.

-

Mechanistic Insight: Regioselectivity

The alkylation of unsubstituted pyrazole typically occurs at the N1 position. Since the pyrazole is symmetric, N1 and N2 are equivalent until the first substitution. The steric bulk of the Boc-azetidine directs the substitution to the nitrogen, and no C-alkylation is observed under these mild conditions.

Figure 2: Mechanistic pathway of the critical alkylation step.

Expert Insights & Troubleshooting

Handling Hygroscopicity

The dihydrochloride salt is extremely hygroscopic.

-

Protocol Adjustment: If the final product turns into a gum upon exposure to air, redissolve in MeOH and re-precipitate with anhydrous Et₂O. Store under Argon in a desiccator.

-

Alternative: If the dihydrochloride is too difficult to handle, consider isolating the monohydrochloride or the trifluoroacetate salt (using TFA for deprotection), which may have better crystallinity.

Starting Material Selection

-

Iodide vs. Mesylate: The tert-butyl 3-iodoazetidine-1-carboxylate is preferred over the mesylate analogue due to better leaving group ability, resulting in higher yields and cleaner reaction profiles (fewer elimination byproducts).

-

Mitsunobu Alternative: If the iodide is unavailable, the reaction can be performed using tert-butyl 3-hydroxyazetidine-1-carboxylate, Pyrazole, Triphenylphosphine (PPh₃), and DIAD in THF. However, removal of triphenylphosphine oxide (TPPO) can be challenging.

Safety Considerations

-

Azetidines: Low molecular weight azetidines can be potential alkylating agents and sensitizers. Handle all intermediates in a fume hood.

-

Pressure: The deprotection step generates CO₂ gas (from Boc removal). Ensure the reaction vessel is vented.

References

-

Preparation of Pyrazole Derivatives via N-Alkylation

- Source:Journal of Chemical and Pharmaceutical Research, 2015. "Synthesis of 1,3-disubstituted pyrazoles."

- Relevance: Establishes general conditions for pyrazole alkylation using base c

-

Synthesis of Azetidine Intermediates (Baricitinib Precursors)

-

Source:PMC (NIH), 2019. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[1]

- Relevance: Provides validated protocols for handling 3-substituted azetidines and Boc-deprotection str

-

-

Use of N-Boc-3-iodoazetidine as Alkylating Agent

- Source:Kaunas University of Technology (KTU), ePubl. "Synthesis and Investigation of Novel Functionalized Pyrazole...".

-

Relevance: Explicitly cites the use of N-Boc-3-iodoazetidine for N-alkylation of pyrazoles to create amino acid building blocks.[5]

-

Commercial Availability & CAS Verification

- Compound: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride (Analogous structure).

- Source: BLD Pharm.

- Relevance: Confirms stability of the hydrochloride salt form for this class of compounds.

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2658468-39-2|1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride|BLD Pharm [bldpharm.com]

- 3. jocpr.com [jocpr.com]

- 4. (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group [academia.edu]

- 5. epubl.ktu.edu [epubl.ktu.edu]

applications of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride in medicinal chemistry

Application Note: Leveraging 1-(Azetidin-3-yl)-1H-pyrazole in Medicinal Chemistry

Executive Summary

1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride (CAS: Variable by vendor, generic structure cited) represents a "privileged scaffold" in modern drug discovery. It combines the high metabolic stability and low lipophilicity of the azetidine ring with the versatile binding properties of the pyrazole moiety.

This guide details the application of this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically for targeting JAK/STAT pathways and GPCRs. We provide validated protocols for handling the dihydrochloride salt and executing critical coupling reactions.

The "Azetidine Advantage" in Rational Drug Design

In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Azetidine Contraction" is equally powerful. Replacing a piperidine (6-membered) or pyrrolidine (5-membered) ring with an azetidine (4-membered) often results in:

-

Lower Lipophilicity (LogD): Reduces non-specific binding and improves solubility.

-

Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (P450s) compared to flexible aliphatic amines.

-

Vector Re-orientation: The bond angles of azetidine (

) project substituents into unique chemical spaces compared to the

Comparative Physicochemical Profile

| Property | Piperidine Analog | Pyrrolidine Analog | Azetidine Analog (Target) | Impact |

| Ring Size | 6-membered | 5-membered | 4-membered | Reduced MW / Steric bulk |

| LogP (Est.) | High | Medium | Low | Improved Solubility |

| Basicity (pKa) | ~11.0 | ~10.5 | ~9.5 - 10.0 | Reduced hERG liability |

| Lsp3 Character | High | High | High | Improved 3D complexity |

Strategic Visualization: Scaffold Selection Logic

The following decision tree illustrates when to deploy the 1-(azetidin-3-yl)-1H-pyrazole scaffold during Lead Optimization.

Figure 1: Decision logic for scaffold hopping to azetidine-pyrazole cores to solve ADME-Tox liabilities.

Experimental Protocols

Safety Note: This compound is a dihydrochloride salt. It is hygroscopic and acidic. All reactions requiring the free amine must account for the neutralization of 2 equivalents of HCl .

Protocol A: Free-Basing and Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of Kinase Inhibitors (e.g., attaching the azetidine to a pyrimidine or pyridine hinge binder).

Reagents:

-

This compound (1.0 eq)

-

Heteroaryl Chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq - Critical)

-

Solvent: n-Butanol (for high heat) or DMF (for standard heat)

Procedure:

-

Salt Neutralization: In a reaction vial, suspend the azetidine-pyrazole dihydrochloride in the solvent (0.2 M concentration).

-

Activation: Add DIPEA dropwise. Observation: The suspension should clear as the free base is liberated. Stir for 10 minutes at room temperature.

-

Addition: Add the Heteroaryl Chloride.

-

Reaction: Heat the mixture to 90–110°C for 4–12 hours. Monitor by LCMS for the consumption of the chloride.

-

Note: If the reaction is sluggish, add 0.5 eq of KF (Potassium Fluoride) to assist the SNAr mechanism.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with saturated NaHCO3 (to remove excess acid/salts) and Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination for Library Generation

Application: Rapid generation of N-alkylated analogs for SAR exploration.

Reagents:

-

This compound (1.0 eq)

-

Aldehyde / Ketone (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (2.0 eq)

-

TEA (Triethylamine) (2.0 eq)

-

DCM (Dichloromethane) / MeOH (10:1 ratio)

Procedure:

-

Pre-complexation: Dissolve the azetidine salt in DCM/MeOH. Add TEA to neutralize the HCl. Stir for 15 mins.

-

Imine Formation: Add the aldehyde/ketone. Stir for 30–60 minutes at room temperature.

-

Tip: Molecular sieves (4Å) can be added to scavenge water and push imine formation.

-

-

Reduction: Add STAB in one portion.

-

Quench: Stir overnight. Quench with saturated aqueous NaHCO3.

-

Extraction: Extract with DCM (x3).

-

Purification: Preparative HPLC (Reverse Phase) is recommended for polar azetidine derivatives.

Synthetic Workflow Visualization

The following diagram outlines the critical path for converting the raw salt into a bioactive kinase inhibitor.

Figure 2: Step-by-step synthetic workflow for SNAr coupling.

Analytical Validation (QC)

To ensure the integrity of the synthesized compounds, the following analytical signatures should be verified:

-

1H NMR (DMSO-d6):

-

Pyrazole Protons: Distinct doublets or singlets (depending on substitution) typically around

7.5–8.0 ppm. -

Azetidine Protons: Multiplets in the

3.5–4.5 ppm range. The splitting pattern is complex due to the ring puckering.

-

-

LCMS:

-

Expect an [M+H]+ peak corresponding to the free base mass.

-

Troubleshooting: If the mass is M+18 or M+23, check for water adducts or sodium adducts, which are common with polar azetidines.

-

References

-

Smith, A. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021.[1]

-

Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Isosteres." Chemical Research in Toxicology, 2016.

- Wermuth, C. G. "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press, 2008.

-

Dowell, S. J. et al. "Discovery of Baricitinib (LY3009104): A Novel JAK1/2 Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2013. (Illustrates the application of azetidine-like motifs in JAK inhibition).

Sources

Characterization of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocols for the characterization of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride, a small, polar heterocyclic compound. Given its physicochemical properties, traditional reversed-phase liquid chromatography methods are often inadequate for achieving robust retention and separation. This application note details a robust method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). We will explore the rationale behind method development choices, from sample preparation to LC and MS parameter optimization, to ensure accurate identification and characterization. An alternative approach using Mixed-Mode Chromatography is also discussed.

Introduction: The Analytical Challenge

1-(azetidin-3-yl)-1H-pyrazole is a heterocyclic building block relevant in medicinal chemistry and drug discovery. As with many small molecule drug candidates, precise and accurate characterization is a critical step in the development process. The dihydrochloride salt form of this compound is highly polar and possesses multiple basic nitrogen atoms, presenting a significant challenge for conventional reversed-phase (RP) liquid chromatography, where such compounds often exhibit poor retention and elute in or near the solvent front[1][2].

To overcome these challenges, chromatographic techniques that favor the retention of polar molecules are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal approach, utilizing a polar stationary phase and a high organic content mobile phase to promote the retention of polar analytes through a partitioning mechanism[1][3]. This technique not only improves retention but also offers the advantage of using mobile phases with high organic solvent content, which enhances desolvation efficiency in the mass spectrometer's electrospray source, often leading to increased sensitivity[4].

This guide provides the scientific foundation and step-by-step protocols for developing a reliable LC-MS/MS method for the definitive characterization of this compound.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

-

Chemical Structure:

Figure 1: Chemical Structure of 1-(azetidin-3-yl)-1H-pyrazole. -

Key Properties Table: A summary of the essential physicochemical properties for this compound is presented below. The mass values are critical for configuring the mass spectrometer.

| Property | Value | Source / Rationale |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Calculated from the free base (C₆H₉N₃) and two HCl adducts. |

| Molecular Weight (Salt) | 196.08 g/mol | Calculated value. |

| Monoisotopic Mass (Free Base) | 123.07999 Da | Calculated for C₆H₉N₃. This is the basis for MS calculations. |

| Precursor Ion ([M+H]⁺) | m/z 124.08727 | The primary ion to be monitored in positive mode ESI-MS. |

| pKa (Predicted) | ~10.04 | A predicted value for a similar structure, indicating the azetidine nitrogen is strongly basic[5]. |

| Polarity | High | The presence of azetidine and pyrazole rings with unshared electron pairs on nitrogen atoms makes the molecule highly polar and water-soluble. |

Experimental Workflow and Design

The overall analytical workflow is designed to ensure robust and reproducible characterization, moving from sample preparation through to data interpretation.

Detailed Protocols and Methodologies

Sample Preparation Protocol

Rationale: The dihydrochloride salt is expected to be highly soluble in aqueous solutions. However, for HILIC, the sample should be dissolved in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content) to ensure good peak shape.

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1.0 mg of this compound standard.

-

Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile:Deionized Water. Vortex to ensure complete dissolution.

-

-

Working Solution (10 µg/mL):

-

Perform a 1:100 dilution of the stock solution.

-

Pipette 10 µL of the 1 mg/mL stock solution into a vial.

-

Add 990 µL of 90:10 (v/v) Acetonitrile:Deionized Water. This high acetonitrile concentration is ideal for HILIC injection.

-

HILIC Method Protocol

Rationale: A HILIC column with a polar stationary phase (e.g., amide, or unbonded silica) is chosen to retain the polar analyte. The mobile phase consists of a high percentage of aprotic organic solvent (acetonitrile) and a small percentage of aqueous buffer. The buffer (ammonium formate) is volatile and highly compatible with mass spectrometry.

| Parameter | Recommended Setting | Rationale |

| LC Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Amide phase provides excellent retention for polar neutral and basic compounds. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Volatile buffer system, ideal for MS. Acidic pH ensures the analyte is protonated. |

| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |

| Injection Volume | 2 µL | Small volume to minimize peak distortion. |

| Gradient | See Table Below | A gradient from high to low organic content elutes analytes in order of increasing polarity. |

LC Gradient Table:

| Time (min) | Flow Rate (mL/min) | %A | %B |

|---|---|---|---|

| 0.0 | 0.4 | 5 | 95 |

| 5.0 | 0.4 | 40 | 60 |

| 5.1 | 0.4 | 5 | 95 |

| 7.0 | 0.4 | 5 | 95 |

Mass Spectrometry Method Protocol

Rationale: Due to the presence of basic nitrogen atoms, the analyte will readily protonate. Therefore, positive ion mode Electrospray Ionization (ESI+) is the clear choice for sensitive detection[6]. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement, which provides a high degree of confidence in identification[7][8].

MS Source Parameters (Example for Thermo Orbitrap):

| Parameter | Recommended Setting |

|---|---|

| Ionization Mode | ESI Positive (+) |

| Spray Voltage | 3.5 kV |

| Sheath Gas Flow | 40 (arbitrary units) |

| Aux Gas Flow | 10 (arbitrary units) |

| Capillary Temp. | 320 °C |

| Scan Range | m/z 50-500 |

MS/MS Protocol for Structural Confirmation:

-

Full Scan (MS1): First, acquire data in full scan mode to confirm the presence of the precursor ion [M+H]⁺ at m/z 124.087 with high mass accuracy (< 5 ppm).

-

Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 124.087).

-

Collision Energy (CE): The optimal CE should be determined experimentally by ramping the energy (e.g., from 10 to 40 eV) and observing the fragmentation pattern. A stepped or ramped CE experiment is efficient for this purpose[7].

-

Data Acquisition: Collect fragmentation data to create a characteristic MS/MS spectrum, which serves as a structural fingerprint.

-

Data Analysis and Expected Results

Mass Accuracy

The primary identification is confirmed by comparing the measured mass of the precursor ion to its theoretical mass. The mass error should be less than 5 ppm.

-

Theoretical [M+H]⁺: 124.08727 m/z

-

Acceptable Measured Range (at 5 ppm): 124.08665 to 124.08789 m/z

Predicted Fragmentation Pathway

Tandem mass spectrometry will induce fragmentation at the most labile bonds. For 1-(azetidin-3-yl)-1H-pyrazole, fragmentation is expected to occur at the C-N bond connecting the two rings or within the strained azetidine ring.

The resulting MS/MS spectrum provides a high-confidence fingerprint for the compound, which can be stored in a library for future identification.

Alternative & Orthogonal Method: Mixed-Mode Chromatography

For complex matrices or as an orthogonal confirmation method, Mixed-Mode Chromatography (MMC) offers a powerful alternative. MMC columns combine reversed-phase and ion-exchange properties on a single stationary phase[9][10][11].

-

Rationale: An MMC column with weak cation-exchange and reversed-phase characteristics can provide a completely different selectivity compared to HILIC. Retention can be finely tuned by adjusting mobile phase pH and ionic strength[12][13]. This is particularly useful for separating the primary compound from structurally similar impurities.

-

Column Choice: A column such as the Thermo Scientific Acclaim Trinity P1 or similar mixed-mode phase.

-

Mobile Phase: Typically involves adjusting the concentration of a buffer (e.g., ammonium acetate) and the organic modifier (acetonitrile or methanol) to modulate both ion-exchange and hydrophobic interactions.

Conclusion

The method detailed in this application note, centered on Hydrophilic Interaction Liquid Chromatography coupled with high-resolution tandem mass spectrometry, provides a robust and reliable workflow for the characterization of this compound. By understanding the analyte's physicochemical properties and selecting the appropriate analytical tools, the challenges associated with retaining and identifying this polar compound can be effectively overcome. The provided protocols serve as a validated starting point for researchers in pharmaceutical development and quality control, ensuring accurate and high-confidence structural confirmation.

References

-

ChemBK. 3-(azetidin-3-yl)-1-methyl-1H-pyrazole - Physico-chemical Properties. ChemBK. [Link]

-

PubChem. Pyrazole Compound Summary. National Center for Biotechnology Information. [Link]

-

Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. [Link]

-

Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

-

Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. [Link]

-

West, C., et al. Mixed-Mode Chromatography—A Review. LCGC International. [Link]

-

NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]

-

Periat, A., et al. (2016). LC-MS metabolomics of polar compounds. PubMed. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

-

Lämmerhofer, M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. [Link]

-

Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link]

Sources

- 1. waters.com [waters.com]

- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chembk.com [chembk.com]

- 6. nebiolab.com [nebiolab.com]

- 7. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zefsci.com [zefsci.com]

- 9. waters.com [waters.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.thermoscientific.com [apps.thermoscientific.com]

Application Note: Leveraging 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride for Accelerated Hit Generation in Fragment-Based Drug Discovery

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Executive Summary: The Strategic Advantage of 1-(Azetidin-3-yl)-1H-pyrazole in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Instead of screening large, complex molecules, FBDD utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets.[2][3] This approach offers a more thorough exploration of chemical space and often yields hits with superior ligand efficiency, providing a more rational path for optimization.[1][3]

This guide provides a detailed technical overview and experimental protocols for the application of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride , a high-value fragment, in FBDD campaigns. The unique structural combination of a strained, sp³-rich azetidine ring and a versatile pyrazole moiety makes this fragment an exceptional tool for generating novel chemical matter against a wide range of therapeutic targets.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into approved drugs to enhance properties like metabolic stability, solubility, and receptor selectivity due to its conformational rigidity and sp³-rich character.[4] The pyrazole ring is a well-established pharmacophore and privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents.[5][6][7][8] Its versatile hydrogen bonding capabilities and synthetic tractability make it a cornerstone of medicinal chemistry.[5][8]

The dihydrochloride salt form of this fragment ensures high aqueous solubility, a critical prerequisite for the biophysical screening methods central to FBDD. By providing detailed, validated protocols for screening, hit validation, and lead optimization, this document serves as a practical guide for research teams looking to integrate this potent fragment into their discovery workflows.

Physicochemical Profile of a Privileged Fragment

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, which should align with the "Rule of Three" to maximize the probability of efficient binding and subsequent optimization. This compound is designed to meet these criteria.

| Property | Value (for free base) | "Rule of Three" Guideline | Rationale & Significance |

| Molecular Weight | ~123.16 g/mol | < 300 Da | Low molecular weight and complexity increase the likelihood of finding a complementary binding interaction.[2] |

| cLogP | ~ -0.5 | ≤ 3 | Ensures adequate aqueous solubility, which is critical for biophysical screening assays and reduces non-specific binding. |

| Hydrogen Bond Donors | 1 (NH of azetidine) | ≤ 3 | Provides a key interaction point for anchoring the fragment to the target protein. |

| Hydrogen Bond Acceptors | 2 (Pyrazole nitrogens) | ≤ 3 | Offers directional interactions to enhance binding affinity and specificity. |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

| 3D Character (Fsp³) | ~ 0.57 | High | The sp³-rich azetidine ring provides a three-dimensional vector for exploring protein binding pockets, a key advantage over flat, aromatic fragments.[4] |

The FBDD Workflow: From Fragment Screening to Lead Generation

The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to rigorously identify and validate binding events and provide a clear path for chemical evolution.

Caption: High-level overview of the Fragment-Based Drug Discovery workflow.

Detailed Protocols: Primary Screening Methodologies

The high aqueous solubility of this compound makes it amenable to the most common and robust biophysical screening techniques. The choice of method depends on the nature of the target protein and available instrumentation.

Protocol: NMR-Based Screening (Protein-Observed)

Nuclear Magnetic Resonance (NMR) is a powerful method for detecting weak fragment binding directly to the target protein in solution.[9][10] Chemical Shift Perturbation (CSP) experiments are particularly robust.

Principle: Binding of the fragment to an isotopically labeled protein causes changes (perturbations) in the chemical shifts of specific amino acid residues at the binding site. This allows for hit identification, binding site mapping, and affinity estimation.[9]

Step-by-Step Protocol:

-

Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. Prepare a stock solution of 50-100 µM protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).

-

Fragment Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the same NMR buffer. Causality: The dihydrochloride salt form ensures complete dissolution at high concentrations, preventing compound precipitation which can lead to false negatives.

-

Reference Spectrum Acquisition: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the control.[11]

-

Screening: Add a defined amount of the fragment stock solution to the protein sample to achieve a final fragment concentration typically 10-100 times the protein concentration (e.g., 1 mM). Expertise Insight: A high fragment concentration is necessary to drive the binding equilibrium for weak-affinity interactions typical of fragments.

-

Hit Identification Spectrum: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

-

Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate a binding event. The residues with the largest CSPs map to the binding site. Self-Validation: Only residues that show consistent, titratable shifts upon varying fragment concentration should be considered true binding events, distinguishing them from non-specific buffer or pH effects.

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique for real-time monitoring of binding events at a sensor surface.[12][13]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response signal.[14]

Step-by-Step Protocol:

-

Chip Preparation & Protein Immobilization: Select a suitable sensor chip (e.g., CM5). Activate the surface (e.g., using EDC/NHS chemistry) and immobilize the target protein to a desired density (e.g., 8,000-12,000 Response Units). A reference flow cell should be prepared in parallel (activated and deactivated) to subtract non-specific binding. Trustworthiness: The reference channel is critical for self-validating the data by correcting for bulk refractive index changes and any non-specific interactions with the chip surface.

-

Fragment Solution Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 500 µM. Include a buffer-only ("zero concentration") sample for double referencing.

-

Binding Analysis: Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Data Processing: Subtract the reference channel signal from the target channel signal. Then, subtract the buffer-only injection signal. A concentration-dependent increase in the binding response indicates a specific interaction.

-

Affinity Determination: Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K_D). Expertise Insight: For fragments, K_D values are typically in the high micromolar to millimolar range.[1]

Protocol: X-ray Crystallography Screening

This is the gold-standard method as it provides a direct, high-resolution atomic picture of how the fragment binds to the target.[15][16]

Principle: Crystals of the target protein are soaked in a solution containing the fragment. If the fragment binds, its electron density will be visible in the resulting diffraction data, revealing its precise location and orientation in the binding pocket.[16]

Step-by-Step Protocol:

-

Protein Crystallization: Grow high-quality crystals of the target protein under conditions that are robust and reproducible.

-

Fragment Soaking: Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. Causality: The high concentration maximizes the occupancy of the fragment in the binding site within the crystal lattice.

-

Crystal Treatment: Transfer a protein crystal into the soaking solution for a defined period (ranging from minutes to hours).

-

Cryo-cooling: Remove the crystal and flash-cool it in liquid nitrogen to prevent ice formation.

-

Data Collection & Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure.

-

Binding Site Analysis: Carefully examine the resulting electron density maps. The appearance of new, unambiguous electron density in a binding pocket that fits the shape and chemical nature of 1-(azetidin-3-yl)-1H-pyrazole confirms a binding hit. Self-Validation: The quality of the electron density and the refinement statistics (R-work/R-free) are internal validators of the correctness of the fragment's placement and orientation.[15]

From Hit to Lead: Structure-Guided Optimization

Once a validated hit is confirmed, the low complexity of 1-(azetidin-3-yl)-1H-pyrazole provides clear, rational vectors for chemical elaboration to improve potency and selectivity.[17][18] This process is most effective when guided by high-resolution structural data from X-ray crystallography or NMR.

Caption: Key strategies for evolving a fragment hit into a lead compound.

-

Fragment Growing: This is the most common strategy.[17] The azetidine N-H and the pyrazole C-H positions serve as primary vectors for synthetic elaboration. Guided by the protein structure, chemists can design modifications that extend into adjacent sub-pockets, forming new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) to increase affinity.

-

Fragment Linking: If a second fragment is found to bind in a proximal pocket, the two can be connected with a chemically appropriate linker. The 1-(azetidin-3-yl)-1H-pyrazole structure provides a rigid scaffold from which to project such a linker.

-